1-Nitrocyclohexene is a cyclic, conjugated nitroalkene that serves as a highly versatile electrophile, Michael acceptor, and dienophile in advanced organic synthesis. Unlike its saturated analog, nitrocyclohexane, the presence of the conjugated double bond activates the molecule for nucleophilic attack and cycloadditions. It is a yellow liquid with a boiling point of 66-68 °C at 1.5 mmHg and a density of 1.127 g/mL . In industrial and academic procurement, 1-nitrocyclohexene is primarily sourced as a rigidifying building block to synthesize conformationally constrained functionalized cyclohexanes, aza-heterocycles, and foldamer precursors, offering distinct reactivity profiles compared to acyclic nitroalkenes or cyclic enones.
Substituting 1-nitrocyclohexene with common acyclic nitroalkenes (such as beta-nitrostyrene) or isosteric cyclic enones (such as 2-cyclohexen-1-one) fundamentally alters both the stereochemical trajectory and the chemoselectivity of downstream reactions. In Michael additions, acyclic nitroalkenes typically yield flexible, linear adducts, whereas 1-nitrocyclohexene enforces a rigid cyclic backbone essential for conformationally constrained gamma-amino acids [1]. Furthermore, in biocatalytic or enzymatic reduction environments, 1-nitrocyclohexene exhibits orthogonal reactivity; for example, it resists reduction by certain ene-reductases that readily reduce aromatic nitroalkenes [2], and it decouples hydride transfer from protonation in morphinone reductase compared to the concerted reduction seen with 2-cyclohexen-1-one [3]. These profound mechanistic differences mean that generic substitution will lead to complete failure in targeted foldamer synthesis or selective biotransformation workflows.
In triethylamine-catalyzed sulfa-Michael additions, the structural rigidity of 1-nitrocyclohexene dictates a completely different stereochemical outcome compared to linear nitroalkenes. While linear nitroalkenes generally produce anti-adducts as the major kinetic products due to steric and stereoelectronic preferences, 1-nitrocyclohexene stereospecifically yields a kinetic cis-adduct, which can subsequently epimerize to the more stable trans-adduct under thermodynamic control [1].
| Evidence Dimension | Kinetic diastereoselectivity in sulfa-Michael addition |
| Target Compound Data | Stereospecific kinetic cis-adduct |
| Comparator Or Baseline | Linear nitroalkenes (e.g., 1-nitrohexene) yielding major kinetic anti-adducts |
| Quantified Difference | Complete inversion of kinetic diastereomeric preference (cis vs. anti) |
| Conditions | Triethylamine-catalyzed addition of thiols |
Buyers targeting specific cyclic stereoisomers for pharmaceutical intermediates must procure 1-nitrocyclohexene to access the cis-to-trans thermodynamic equilibrium, which is impossible with linear analogs.
When subjected to cell-free extracts of Clostridium sporogenes, 1-nitrocyclohexene demonstrates complete resistance to bioreduction, in stark contrast to aromatic nitroalkenes. Spectrophotometric assays and GC-MS monitoring revealed that while beta,beta-disubstituted aromatic nitroalkenes are reduced with high enantioselectivity (35-86% yield, ≥97% ee), 1-nitrocyclohexene yields 0% of the reduced product [1].
| Evidence Dimension | Bioreduction conversion yield |
| Target Compound Data | 0% reduction (remains intact) |
| Comparator Or Baseline | Aromatic nitroalkenes (35-86% yield, ≥97% ee) |
| Quantified Difference | >35% absolute difference in conversion, enabling orthogonal stability |
| Conditions | Clostridium sporogenes cell-free extract, NADH cofactor |
This absolute resistance makes 1-nitrocyclohexene an ideal building block in complex, multi-step biocatalytic cascades where selective reduction of aromatic nitro-groups is required without affecting the cyclic aliphatic nitroalkene.
1-Nitrocyclohexene exhibits a distinct reduction mechanism when processed by Morphinone Reductase (MR) compared to the standard substrate 2-cyclohexen-1-one. While the reduction of 2-cyclohexen-1-one by FMNH2 features a concerted proton transfer leading to complete reduction, the use of 1-nitrocyclohexene as the oxidizing substrate results in a decoupled hydride transfer. This decoupling stalls the reaction at an intermediate nitronate species, preventing full conversion to nitrocyclohexane [1].
| Evidence Dimension | Proton transfer coupling and reduction completion |
| Target Compound Data | Decoupled proton transfer; stalls at intermediate nitronate |
| Comparator Or Baseline | 2-Cyclohexen-1-one (Concerted proton transfer; full reduction) |
| Quantified Difference | Divergent reaction termination (nitronate intermediate vs. fully reduced alkane/ketone) |
| Conditions | Morphinone reductase (MR) with FMNH2 |
Researchers studying enzyme kinetics or designing selective enzymatic inhibitors must select 1-nitrocyclohexene to isolate the nitronate intermediate, a state inaccessible when using standard cyclic enones.
In the synthesis of helical secondary structures, 1-nitrocyclohexene is uniquely suited for generating cyclically constrained gamma-amino acid residues via pyrrolidine-catalyzed Michael addition with aldehydes. Under optimized conditions (CH2Cl2, 20 mol% pyrrolidine catalyst, 10 mol% acidic co-catalyst), 1-nitrocyclohexene reacts with n-butanal to form the Michael adduct in 80% yield with a 17:1 diastereomeric ratio (cis adduct favored). In contrast, acyclic benchmarks like beta-nitrostyrene yield flexible gamma-2,3-amino acids that do not provide the same cyclic constraint necessary for specific foldamer architectures [1].
| Evidence Dimension | Structural constraint of resulting Michael adducts |
| Target Compound Data | Rigid cyclic gamma-amino acid precursor (80% yield, 17:1 dr) |
| Comparator Or Baseline | beta-Nitrostyrene (Flexible acyclic gamma-2,3-amino acid precursors) |
| Quantified Difference | Introduction of a rigid 6-membered ring backbone vs acyclic chain |
| Conditions | 0.5 M nitroalkene, 5 equiv aldehyde, CH2Cl2, pyrrolidine catalyst |
Procurement for peptidomimetic research must prioritize 1-nitrocyclohexene to achieve the necessary steric bulk and cyclic rigidity required to force peptides into stable helical conformations.
Leveraging its high diastereoselectivity in organocatalytic Michael additions, 1-nitrocyclohexene is the optimal precursor for generating conformationally constrained gamma-amino acids, which are critical for developing stable helical foldamers in drug discovery [1].
Due to its unique kinetic preference for cis-adduct formation in sulfa-Michael additions, this compound is ideal for synthesizing specific cyclic beta-functionalized nitro compounds and downstream amino-thiols for pharmaceutical libraries [2].
Because it is completely resistant to reduction by specific ene-reductases (e.g., from C. sporogenes), 1-nitrocyclohexene can be utilized in complex mixtures where orthogonal functional group tolerance is required during the enzymatic reduction of aromatic nitroalkenes [3].
In mechanistic enzymology, 1-nitrocyclohexene is specifically procured to study decoupled hydride/proton transfer in flavin-dependent reductases (like Morphinone Reductase), allowing researchers to trap and analyze intermediate nitronate species that are otherwise transient[4].
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